ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with specific biological targets, particularly its role as an antagonist of protease-activated receptor 4 (PAR4).
Structural Overview
This compound features an indazole ring linked to a benzoate moiety via a sulfamoyl group. The indazole core is well-known for its diverse pharmacological properties, which enhance the compound's relevance in drug discovery.
Antagonism of PAR4
Research indicates that this compound acts as an antagonist of PAR4, a receptor implicated in platelet aggregation and inflammatory responses. This receptor is a critical target for developing cardiovascular and anti-inflammatory therapies. The compound's structure-activity relationship (SAR) has been extensively studied to optimize its efficacy against PAR4.
Key Findings:
- Inhibition of Platelet Aggregation: this compound has shown promising results in inhibiting PAR4-mediated platelet aggregation, which is crucial for preventing thrombotic events .
- Selectivity and Potency: Derivatives of this compound have been synthesized to enhance selectivity and potency against PAR4. For example, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate exhibited superior inhibitory effects on platelet aggregation compared to the lead compound .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that certain functional groups are essential for maintaining anti-PAR4 activity. Modifications to these groups can significantly impact the compound's effectiveness.
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate | Indazole core with benzyl substituent | First non-peptide PAR4 antagonist |
Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | Chlorobenzyl substituent on indazole | Enhanced anti-PAR4 activity |
Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate | Phenyl substituent | Dual inhibitory effects on PAR4 and thromboxane formation |
Study on Antiplatelet Activity
A pivotal study conducted by researchers aimed to evaluate the antiplatelet activity of this compound and its derivatives. The findings indicated that certain derivatives showed comparable or enhanced activity compared to the original compound, suggesting potential for further development in therapeutic applications .
Mechanistic Insights
The mechanism through which this compound exerts its biological effects involves interaction with PAR4 signaling pathways. This interaction leads to a decrease in platelet activation markers such as ATP release and P-selectin expression, which are critical indicators of platelet activation .
Properties
Molecular Formula |
C16H15N3O4S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H15N3O4S/c1-2-23-16(20)11-4-7-14(8-5-11)24(21,22)19-13-6-3-12-10-17-18-15(12)9-13/h3-10,19H,2H2,1H3,(H,17,18) |
InChI Key |
RJVGIIRPMPCRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.